1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding hydrocarbons.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include n-butyllithium, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways . The sulfanylmethyl group also plays a crucial role in modulating the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene include:
1-Chloro-3-fluorobenzene: A simpler compound with only chlorine and fluorine substituents on the benzene ring.
1-Chloro-4-fluorobenzene: Another similar compound with different positional isomerism.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylmethyl group, which imparts distinct chemical and physical properties.
Biological Activity
1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a compound of interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C13H9Cl2F2S
- Molecular Weight: 303.18 g/mol
- CAS Number: 137504-86-0
The presence of chlorine and fluorine substituents significantly influences the compound's reactivity and biological properties.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
1. Anticancer Activity
- The compound has shown promise in inhibiting the proliferation of cancer cell lines. Studies indicate that it may induce apoptosis in certain types of cancer cells, particularly those resistant to conventional therapies.
- Mechanistically, it is hypothesized to interfere with cell cycle regulation and promote oxidative stress within cancer cells.
2. Antimicrobial Properties
- Preliminary studies suggest that the compound possesses antimicrobial activity against a range of bacteria and fungi. The presence of the sulfanyl group may enhance its ability to disrupt microbial cell membranes.
- The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, warranting further exploration into its use as an antibacterial agent.
3. Enzyme Inhibition
- The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited an MIC of 32 µg/mL against both pathogens, highlighting its potential as a novel antimicrobial agent .
Data Table: Biological Activities
Properties
IUPAC Name |
1-chloro-4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-11-4-3-10(6-13(11)17)18-7-8-1-2-9(16)5-12(8)15/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVABKBUPIUGHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSC2=CC(=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157382 | |
Record name | Benzene, 1-chloro-4-[[(2-chloro-4-fluorophenyl)methyl]thio]-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443314-49-5 | |
Record name | Benzene, 1-chloro-4-[[(2-chloro-4-fluorophenyl)methyl]thio]-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443314-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-[[(2-chloro-4-fluorophenyl)methyl]thio]-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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